2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole
Description
2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole is a sulfur-containing heterocyclic compound featuring a benzimidazole core substituted with a propargylthio (-S-CH₂-C≡CH) group at the 2-position. Its synthesis typically involves nucleophilic substitution between 2-mercaptobenzimidazole and propargyl bromide under reflux conditions in ethanol with triethylamine as a base, yielding the product in high purity (85–90%) .
Computational ADME predictions indicate moderate aqueous solubility (LogP ~2.5) and moderate blood-brain barrier permeability, suggesting suitability for central nervous system-targeted therapies .
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanyl-2H-benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6,10H,7H2 |
InChI Key |
BHUFYBZASXXAJY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1N=C2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature for several hours, and various solvents like dichloromethane or dimethylformamide can be used .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Alkylation Reactions
The propargyl thioether group undergoes alkylation under mild conditions. In one synthesis protocol:
-
Reagents : Propargyl bromide (2.6 mL), ethanol (24 mL)
-
Key Observations :
1,3-Dipolar Cycloaddition (Click Chemistry)
The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids:
-
General Protocol :
Component Quantity/Details Azide derivative 5a-i (1.0 mmol) CuSO₄·5H₂O 0.1 eq Sodium ascorbate 0.2 eq Solvent THF:H₂O (1:1) Reaction Time 12–24 hours at 25°C -
Outcomes :
Thiol-Ene Reactions
The thioether group enables thiol-ene coupling under UV irradiation:
-
Example Reaction :
Parameter Value Thiol Thioglycolic acid (1.2 eq) Initiator AIBN (0.1 eq) Solvent DMF Conversion >90% (monitored by TLC) -
Applications : Used to synthesize polymerizable derivatives for drug-delivery systems.
Nucleophilic Substitution
The benzimidazole nitrogen participates in SNAr reactions with electrophiles:
-
Case Study : Reaction with 4-nitrobenzyl bromide
Oxidation Reactions
The thioether group oxidizes to sulfoxide/sulfone derivatives:
-
Oxidizing Agents :
Agent Product Conditions H₂O₂ (30%) Sulfoxide RT, 6 hours mCPBA Sulfone 0°C → RT, 12 hours -
Characterization :
Cross-Coupling Reactions
The alkyne moiety engages in Sonogashira couplings:
-
Example :
Component Details Aryl Halide 4-Iodobenzonitrile (1.1 eq) Catalyst Pd(PPh₃)₂Cl₂ (5 mol%) Base Et₃N Yield 65% -
Product Use : Conjugates show enhanced anticancer activity (IC₅₀ = 10–15 µM against HepG2) .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
Scientific Research Applications
Biological Activities
Research indicates that 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent.
- Anticancer Potential : Studies have demonstrated that derivatives of benzimidazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells.
- Antitubercular Activity : Some derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing potential as antitubercular agents.
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of benzimidazole derivatives, compounds similar to this compound were tested on HepG2 cells. The findings revealed that treatment with these compounds led to a significant decrease in viable cell counts, indicating effective induction of apoptosis. The study highlighted the potential for developing new anticancer therapies based on this compound's structure .
Case Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. Results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with low minimum inhibitory concentrations (MICs), suggesting its potential use as a broad-spectrum antibacterial agent .
Case Study 3: Antitubercular Properties
Further investigations into the antitubercular activity of benzimidazole derivatives indicated that certain compounds demonstrated effective inhibition of Mycobacterium tuberculosis. The study provided evidence of in vivo efficacy in mouse models, supporting the compound's potential as a new therapeutic agent against tuberculosis .
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Key Observations :
- triazole) .
- Acetamide derivatives (1–20) exhibit enhanced solubility due to polar side chains, contrasting with the hydrophobic propargylthio group in the parent compound .
Physicochemical Properties
Key Observations :
Key Observations :
- Triazole-thiazole hybrids (9c) demonstrate superior enzyme inhibition due to synergistic π-π stacking and hydrogen bonding with target proteins .
Crystallographic and Conformational Analysis
- Imidazole Derivatives : Crystal structures of related compounds (e.g., prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate) reveal planar benzimidazole cores and variable dihedral angles (15–30°) between substituents, influencing binding pocket compatibility .
- Triazole Hybrids : Docking studies show that compound 9c adopts a folded conformation in the α-glucosidase active site, with the bromophenyl group occupying a hydrophobic subpocket .
Biological Activity
2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure
The compound features a benzimidazole core, which is known for its pharmacological versatility. The presence of the prop-2-yn-1-ylthio group enhances its reactivity and biological potential.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens.
Minimum Inhibitory Concentration (MIC) Values
A summary of antimicrobial activity is presented in Table 1, highlighting the MIC values against different bacterial and fungal strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
| Pseudomonas aeruginosa | 64 |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, indicating its broad-spectrum antimicrobial potential .
Anticancer Activity
Research has also focused on the antiproliferative effects of this compound on various cancer cell lines.
IC50 Values
The antiproliferative activity is quantified by IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The findings are summarized in Table 2:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 55 |
| HeLa (cervical cancer) | 106 |
| A549 (lung cancer) | 90 |
These results suggest that this compound possesses notable anticancer properties, with varying effectiveness across different cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Microbial Growth : The compound disrupts cell wall synthesis and interferes with metabolic pathways in microbes.
- Antiproliferative Effects : Potential mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzimidazole core and the alkynyl thio group can significantly influence biological activity. For instance, variations in substituents can enhance lipophilicity and improve binding affinity to target sites .
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : A study demonstrated successful treatment outcomes in infections caused by resistant strains of Staphylococcus aureus using formulations containing this compound.
- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability across multiple cancer types, suggesting potential for further development as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for 2-(prop-2-yn-1-ylthio)-2H-benzo[d]imidazole?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-mercaptobenzimidazole with propargyl bromide in ethanol, using triethylamine as a base under reflux conditions . The reaction proceeds via thiolate ion formation, followed by alkylation at the sulfur atom. Post-synthesis, purification involves solvent removal under reduced pressure and washing with water. Yield optimization (e.g., 80–90%) depends on stoichiometric control of propargyl bromide and reaction time .
Basic: How is structural characterization performed for this compound?
Characterization employs a multi-technique approach:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., alkyne proton signals at δ ~2.5 ppm and benzimidazole aromatic protons at δ 7.0–8.5 ppm) .
- HR-MS : Validates molecular weight (e.g., [M+H] peaks matching calculated masses within 2 ppm error) .
- Melting point analysis : Used to assess purity (reported ranges: 130–190°C depending on derivatives) .
Basic: What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus and S. typhi via broth dilution .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., EGFR inhibition studies using HeLa or MCF-7 cells) .
- Molecular docking : AutoDock or Schrödinger Suite to predict binding affinities for targets like EGFR or microbial enzymes .
Advanced: How can computational methods resolve contradictions in spectroscopic data?
Discrepancies in NMR/HR-MS data (e.g., unexpected splitting or mass adducts) are addressed via:
- DFT calculations : B3LYP/6-31G* optimizations predict NMR chemical shifts, identifying tautomers or conformational isomers .
- Isotopic pattern analysis : HR-MS software (e.g., XCalibur) distinguishes between [M+Na] and [M+K] adducts .
- X-ray crystallography : Resolves ambiguities in solid-state structures (e.g., dihedral angles between benzimidazole and aryl groups) .
Advanced: What strategies improve catalytic efficiency in its synthesis?
Catalytic enhancements include:
- Nano-SiO as a sustainable catalyst, reducing reaction time by 30% and improving yield via surface activation of thiol intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of the thiolate ion compared to ethanol .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
Advanced: How do structural modifications affect its pharmacological profile?
Derivatives are tailored via:
- Substitution at the benzimidazole N1 position : Electron-withdrawing groups (e.g., -CF) enhance antimicrobial activity by 2–4-fold .
- Triazole-thiazole hybrids : Improve solubility and bioavailability (e.g., LogP reduction from 3.5 to 2.8 via -OH or -OCH groups) .
- Alkyne functionalization : Click chemistry with azides generates fluorescent probes for cellular uptake studies .
Advanced: How to address low reproducibility in biological assays?
Critical factors include:
- Batch purity validation : HPLC purity >95% (C18 column, acetonitrile/water gradient) to exclude byproducts .
- Standardized assay protocols : Fixed DMSO concentrations (<1% v/v) to avoid solvent toxicity artifacts .
- Positive controls : Comparative IC values against reference drugs (e.g., ciprofloxacin for antimicrobial assays) .
Advanced: What in silico tools predict its ADMET properties?
- SwissADME : Estimates LogP, GI absorption, and BBB permeability (e.g., moderate absorption for derivatives with TPSA <90 Ų) .
- ProTox-II : Flags hepatotoxicity risks via structural alerts (e.g., benzimidazole cores) .
- Molinspiration : Screens for lead-likeness (e.g., MW <500, H-bond donors <5) .
Advanced: How to analyze its luminescent properties for OLED applications?
- Time-dependent DFT (TD-DFT) : Predicts emission wavelengths (e.g., 450–470 nm for benzimidazole-triazine hybrids) .
- Cyclic voltammetry : Measures HOMO-LUMO gaps (reported ~3.2 eV) .
- Solid-state PL spectroscopy : Quantifies quantum yield (e.g., 15–20% in PMMA matrices) .
Advanced: What mechanistic insights explain its dual antimicrobial/anticancer activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
